molecular formula C19H19BrN2O3S2 B3291591 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-11-8

4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3291591
CAS No.: 873010-11-8
M. Wt: 467.4 g/mol
InChI Key: DQLIYGRMQYPBSC-UHFFFAOYSA-N
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Description

This chemical entity, 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, is a sophisticated research compound designed for investigative applications in medicinal chemistry and drug discovery. Its structure integrates a benzenesulfonamide group, a well-established pharmacophore known for inhibiting carbonic anhydrase isoforms , particularly the tumor-associated hCA IX . The inhibition of hCA IX is a validated strategy for developing anticancer agents, as this enzyme is overexpressed in hypoxic tumors and plays a critical role in tumor cell survival and metastasis . The molecule also features a 2,4-disubstituted thiazole ring, a privileged scaffold in medicinal chemistry known to contribute to a wide spectrum of pharmacological activities . Recent studies on structurally similar 2-aminothiazole sulfonamides have demonstrated potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, highlighting the potential of this class in metabolic disorder and infectious disease research . The specific substitution pattern on this core—including a 4-methoxyphenyl group and a bromobenzene sulfonamide—suggests potential for high-affinity target binding and optimized physicochemical properties. In silico predictions on analogous compounds often indicate promising drug-likeness, including high gastrointestinal absorption and metabolic stability, making them valuable leads for further optimization . This product is intended solely for use in non-clinical research, such as in vitro enzyme inhibition assays, mechanism of action studies, and as a building block in the synthesis of novel therapeutic candidates.

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S2/c1-13-18(26-19(22-13)14-3-7-16(25-2)8-4-14)11-12-21-27(23,24)17-9-5-15(20)6-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIYGRMQYPBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on structurally related sulfonamide-thiazole derivatives, emphasizing substituent effects, molecular properties, and synthetic considerations.

Core Structural Features

Target Compound:
  • Sulfonamide Core : 4-Bromobenzenesulfonamide.
  • Thiazole Substituents : 4-Methyl group (position 4), 4-methoxyphenyl group (position 2).
  • Linker : Ethyl group between sulfonamide and thiazole.
Key Analogs (from ):

N-{2-[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-4-Methoxybenzene-1-Sulfonamide

  • Substituents: Chlorine (4-chlorophenyl on thiazole), methoxy (4-methoxy on sulfonamide benzene).
  • Molecular Weight: 422.95 g/mol .

N-{2-[2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-4-Methoxy-3-Methylbenzene-1-Sulfonamide

  • Substituents: Fluorine (4-fluorophenyl on thiazole), methoxy and methyl (positions 4 and 3 on sulfonamide benzene).
  • Molecular Weight: 420.52 g/mol .

N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide

  • Substituents: 5,6,7,8-Tetrahydronaphthalene sulfonamide core.
  • Molecular Weight: 442.60 g/mol .

Substituent Effects

Feature Target Compound Chlorophenyl Analog Fluorophenyl Analog Tetrahydronaphthalene Analog
Sulfonamide Aromatic 4-Bromo 4-Methoxy 4-Methoxy, 3-Methyl 5,6,7,8-Tetrahydronaphthalene
Thiazole Aromatic 4-Methoxyphenyl 4-Chlorophenyl 4-Fluorophenyl 4-Methoxyphenyl
Electron Effects Bromine (electron-withdrawing) Chlorine (electron-withdrawing) Fluorine (electron-withdrawing) Methoxy (electron-donating)
Molecular Weight ~440 (estimated) 422.95 g/mol 420.52 g/mol 442.60 g/mol
  • Bromine vs.
  • Methoxy vs. Methyl : Methoxy groups donate electron density via resonance, which could influence binding interactions with target proteins, whereas methyl groups contribute steric bulk without electronic effects .

Tautomerism and Stability

  • highlights tautomerism in related thiazolidinone derivatives (e.g., 3f-I and 3f-A), but the target compound’s stability remains unconfirmed. Such dynamics could affect reactivity or binding in biological systems .

Biological Activity

4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, a thioamide reacts with an α-haloketone.
  • Introduction of the Methoxyphenyl Group : Achieved through a Suzuki-Miyaura coupling reaction involving an aryl halide and an aryl boronic acid in the presence of a palladium catalyst.
  • Attachment of the Sulfonamide Group : The intermediate is reacted with sulfonyl chloride in the presence of a base to introduce the sulfonamide functionality.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, studies evaluating related thiazole derivatives showed promising results in inhibiting various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicrobial TargetActivity (Zone of Inhibition)
d1E. coli15 mm
d2S. aureus18 mm
d3C. albicans20 mm

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated. Notably, derivatives have shown activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Some compounds demonstrated IC50 values in low micromolar ranges, indicating potent anticancer effects .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)
d65
d73

The biological activity of this compound is largely attributed to its structural features:

  • Sulfonamide Group : Mimics natural substrates to inhibit enzymes involved in bacterial growth and cancer cell proliferation.
  • Thiazole Ring : Interacts with nucleic acids or proteins, potentially disrupting essential biological processes.

Molecular docking studies have indicated that these compounds bind effectively to target enzymes, suggesting a well-defined mechanism of action that warrants further investigation .

Case Studies and Research Findings

In a study assessing the cardiovascular effects of benzenesulfonamides, it was found that derivatives could influence perfusion pressure and coronary resistance in isolated rat heart models. This suggests that compounds with similar structures may have implications beyond antimicrobial and anticancer activities, possibly affecting cardiovascular health .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide?

Answer: The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of 4-methoxyphenyl-substituted thiosemicarbazide with α-bromo ketones to form the 1,3-thiazole ring .

Sulfonamide Coupling : Reaction of the thiazole-ethylamine intermediate with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product.

Key Parameters : Optimize reaction temperature (80–100°C for thiazole cyclization) and stoichiometry (1:1.2 molar ratio for sulfonylation) to minimize byproducts .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Answer: Use a combination of analytical techniques:

  • X-ray Crystallography : Resolve the crystal structure using SHELXL for precise bond-length and angle measurements .
  • NMR Spectroscopy : Confirm proton environments (e.g., thiazole C5-H at δ 7.8–8.2 ppm, sulfonamide NH at δ 10.5–11.0 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 495–500) .

Q. Q3. What in vitro biological assays are suitable for preliminary activity screening?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC values) or fungal strains (e.g., C. albicans) .
  • Anticancer Screening : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases, leveraging the sulfonamide group’s affinity for active sites .

Advanced Research Questions

Q. Q4. How can synthetic yield be improved for large-scale production in academic settings?

Answer:

  • Catalysis : Use Pd-mediated cross-coupling for bromophenyl-thiazole linkage (e.g., Suzuki-Miyaura) to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs for thiazole formation) and improve yield by 15–20% .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during sulfonylation .

Q. Q5. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize to reference drugs (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability Testing : Assess compound degradation in cell media via LC-MS to distinguish true activity from artifact .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. Q6. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

  • Electrophysiology : For ion channel targets (e.g., NaV1.7), use patch-clamp assays to assess inhibition potency (IC₅₀) and voltage-dependent effects .
  • Protein Binding : SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) with purified enzymes .
  • Gene Expression Profiling : RNA-seq to identify differentially expressed pathways in treated vs. untreated cells .

Q. Q7. How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications : Vary substituents on the thiazole (e.g., replace 4-methyl with ethyl) and sulfonamide (e.g., 4-bromo vs. 4-chloro) .
  • Bioisosteric Replacement : Substitute the benzene sulfonamide with a pyridine sulfonamide to enhance solubility .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

Q. Q8. What computational tools can predict this compound’s ADMET properties?

Answer:

  • Docking Simulations : AutoDock Vina or Glide to predict binding modes with target proteins (e.g., COX-2) .
  • ADMET Prediction : SwissADME for bioavailability radar charts; ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. Q9. How to address instability issues in aqueous solutions during biological assays?

Answer:

  • Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility and stability .
  • pH Adjustment : Buffer solutions at pH 7.4 (PBS) to prevent sulfonamide hydrolysis .
  • Light Sensitivity : Store solutions in amber vials at −20°C to avoid photodegradation .

Q. Q10. What patent considerations apply to novel derivatives of this compound?

Answer:

  • Prior Art Search : Use SciFinder or PatBase to identify existing claims on sulfonamide-thiazole hybrids .
  • Novelty Criteria : Modify the 4-methoxyphenyl group (e.g., replace with 3,4-dimethoxy) to circumvent prior patents .
  • Utility Requirements : Demonstrate enhanced efficacy or reduced toxicity in preclinical models for USPTO filings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

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